

Comparative Analysis of Substituted Imidazoles for Research and Development

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Compound of Interest

Compound Name: **5-Iodo-2-isopropyl-1-methyl-1H-imidazole**

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A detailed guide for researchers, scientists, and drug development professionals on the characterization of **5-Iodo-2-isopropyl-1-methyl-1H-imidazole** and its structural analogs.

Due to the limited availability of public experimental characterization data for **5-Iodo-2-isopropyl-1-methyl-1H-imidazole**, this guide provides a comparative analysis of two structurally related and commercially available alternatives: 5-Iodo-1-methyl-1H-imidazole and 2-Isopropyl-1H-imidazole. This comparison aims to provide researchers with a valuable reference for identifying and characterizing similar substituted imidazole compounds.

While a datasheet for **5-Iodo-2-isopropyl-1-methyl-1H-imidazole** confirms its commercial availability and indicates compliance with basic quality control specifications such as ^1H NMR and HPLC, detailed experimental spectra are not publicly accessible.^[1] The following sections present available characterization data for the selected alternatives, along with standardized experimental protocols and workflows relevant to their analysis.

Physicochemical Properties

A summary of the key physicochemical properties of the target compound and the selected alternatives is presented below. These computed properties, sourced from PubChem, offer a preliminary basis for comparison.

Property	5-Iodo-2-isopropyl-1-methyl-1H-imidazole	5-Iodo-1-methyl-1H-imidazole	2-Isopropyl-1H-imidazole
Molecular Formula	C ₇ H ₁₁ IN ₂	C ₄ H ₅ IN ₂ ^[2]	C ₆ H ₁₀ N ₂ ^[3]
Molecular Weight	250.08 g/mol ^[1]	208.00 g/mol ^[2]	110.16 g/mol ^[3]
XLogP3	Not Available	0.7 ^[2]	1.2 ^[3]
Hydrogen Bond Donor Count	0	0 ^[2]	1 ^[3]
Hydrogen Bond Acceptor Count	2	1 ^[2]	1 ^[3]
Appearance	Off-white solid ^[1]	Not Specified	White to yellowish crystals

Spectroscopic Characterization Data

Spectroscopic data is crucial for the unambiguous identification and purity assessment of chemical compounds. Below is a comparison of the available spectral data for the alternative compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific ¹H and ¹³C NMR spectra for 5-Iodo-1-methyl-1H-imidazole and 2-Isopropyl-1H-imidazole are referenced in databases like NMRShiftDB and commercial supplier documentation, publicly available, detailed peak lists are scarce.^{[2][3]} The following tables are presented as a template for researchers to populate with their own experimental data.

¹H NMR Data (400 MHz, CDCl₃)

Compound	Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
5-Iodo-1-methyl-1H-imidazole	Data not available			
2-Isopropyl-1H-imidazole	Data not available			

^{13}C NMR Data (100 MHz, CDCl_3)

Compound	Chemical Shift (δ) ppm
5-Iodo-1-methyl-1H-imidazole	Data not available
2-Isopropyl-1H-imidazole	Data not available

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a compound, confirming its molecular weight and fragmentation pattern.

Compound	Ionization Method	$[\text{M}+\text{H}]^+$ (m/z)	Key Fragmentation Peaks (m/z)
5-Iodo-1-methyl-1H-imidazole	Data not available	Expected: 208.96	Data not available
2-Isopropyl-1H-imidazole	Electron Ionization	111.09	110, 95, 68, 41[1]

Experimental Protocols

Detailed experimental protocols are essential for reproducing and verifying characterization data. The following are generalized procedures for the techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ^1H and ^{13}C NMR spectra for structural elucidation.

Materials:

- Imidazole compound (~5-10 mg)
- Deuterated solvent (e.g., CDCl_3 , DMSO-d_6)
- NMR tubes
- NMR spectrometer (e.g., 400 MHz)
- Tetramethylsilane (TMS) as an internal standard

Procedure:

- Accurately weigh 5-10 mg of the imidazole compound and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
- Add a small amount of TMS to the solution to serve as an internal reference (δ 0.00 ppm).
- Transfer the solution to a 5 mm NMR tube.
- Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.
- Acquire the ^1H NMR spectrum, typically using a single-pulse experiment. Standard parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans.
- Acquire the ^{13}C NMR spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A longer acquisition time and a larger number of scans (e.g., 1024 or more) are typically required due to the lower natural abundance of ^{13}C .
- Process the acquired data (Fourier transformation, phase correction, and baseline correction) using the spectrometer's software.
- Integrate the peaks in the ^1H NMR spectrum and assign the chemical shifts of all signals in both spectra with respect to the TMS reference.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Materials:

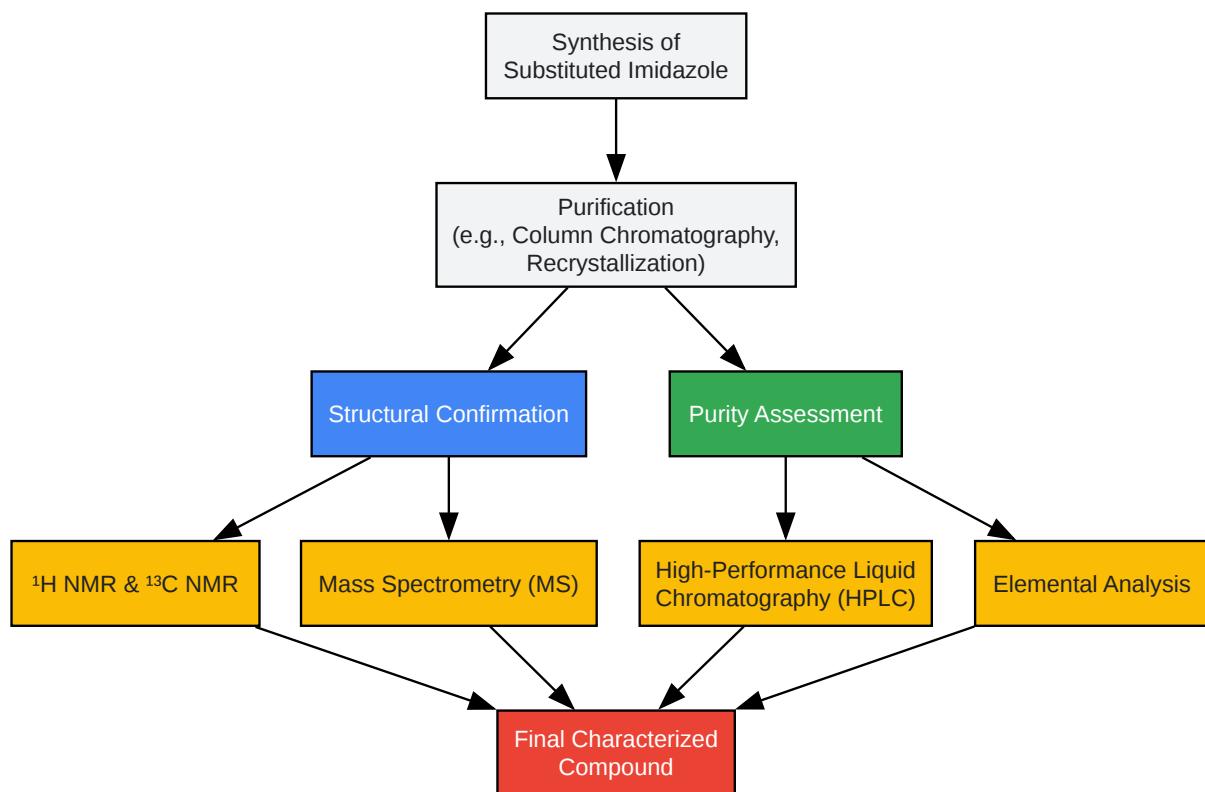
- Imidazole compound (~1 mg)
- Volatile solvent (e.g., methanol, acetonitrile)
- Mass spectrometer (e.g., with ESI or EI source)

Procedure (Electrospray Ionization - ESI):

- Prepare a dilute solution of the compound (approximately 0.1 mg/mL) in a suitable volatile solvent.
- Introduce the sample into the ESI source of the mass spectrometer via direct infusion or through a liquid chromatography system.
- Set the ESI source parameters, including capillary voltage, cone voltage, and desolvation gas flow and temperature, to optimal values for the compound.
- Acquire the mass spectrum in positive ion mode to observe the protonated molecule $[M+H]^+$.
- If necessary, perform tandem mass spectrometry (MS/MS) on the parent ion to induce fragmentation and obtain structural information.
- Analyze the resulting spectrum to determine the mass of the molecular ion and identify characteristic fragment ions.

Experimental and Analytical Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of a novel substituted imidazole.

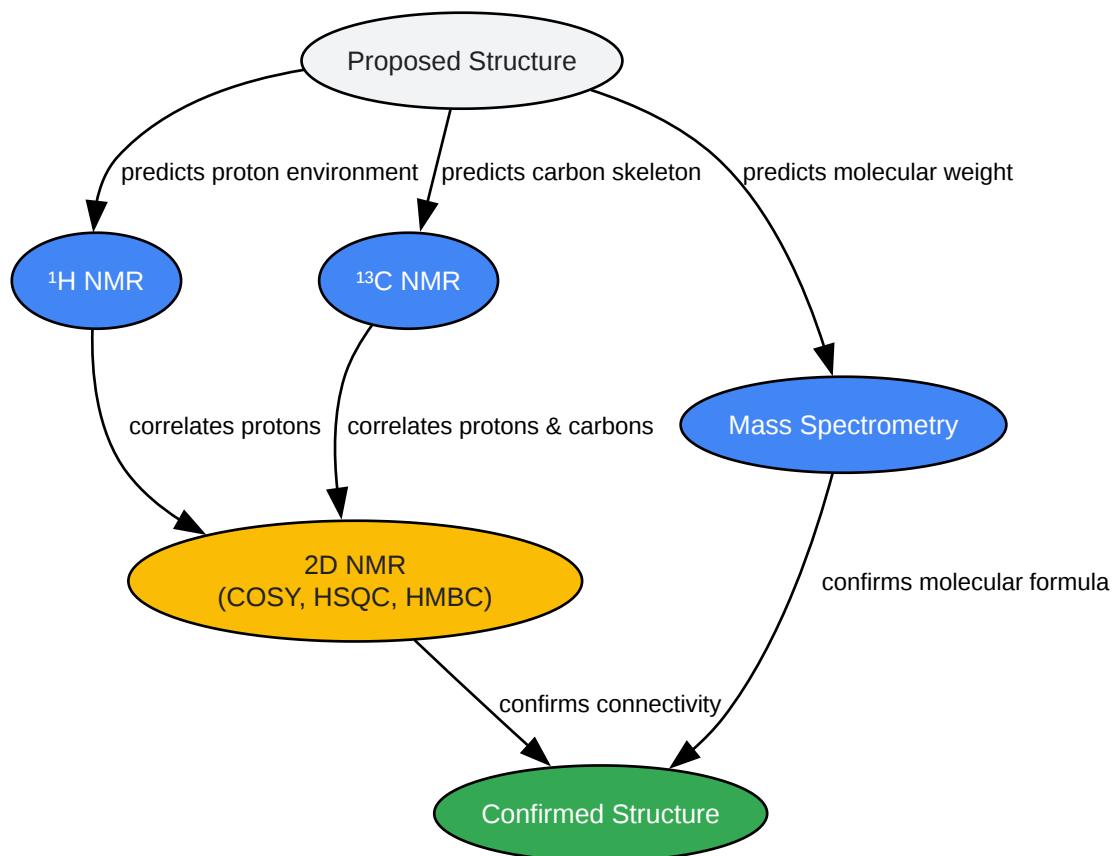


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Caption: Workflow for Synthesis and Characterization.

Logical Relationship of Spectroscopic Data

The interpretation of spectroscopic data relies on the logical connection between different analytical techniques to build a cohesive structural picture of the molecule.

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Caption: Interrelation of Spectroscopic Data for Structure Elucidation.

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